molecular formula C9H14O2 B147362 2-(3-Butynyloxy)tetrahydro-2H-pyran CAS No. 40365-61-5

2-(3-Butynyloxy)tetrahydro-2H-pyran

Cat. No. B147362
CAS RN: 40365-61-5
M. Wt: 154.21 g/mol
InChI Key: ZQZSNKJFOFAJQX-UHFFFAOYSA-N
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Description

2-(3-Butynyloxy)tetrahydro-2H-pyran is a chemical compound that is part of the tetrahydropyran family, a class of organic compounds that contain a six-membered oxygen-containing ring. The compound is of interest in organic chemistry due to its potential applications in synthesis and its unique chemical properties.

Synthesis Analysis

The synthesis of tetrahydropyran derivatives can be achieved through various methods. One approach involves the cyclization of certain ketones under basic or acidic conditions, as demonstrated in the synthesis of 2,2-di-tert-butyl-6-(4,4-di-tert-butylbuta-1,3-dienyl)-2H-pyran, which is closely related to the compound of interest . Another method described for the construction of tetrahydropyrans utilizes 1,2-dioxines with a tethered hydroxyl moiety, which undergoes base-catalyzed rearrangement followed by intramolecular oxa-Michael addition . Additionally, the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran is reported as an educational exercise, illustrating various organic synthesis techniques such as Markownikov Addition and the use of protecting groups .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives is characterized by the presence of a six-membered ring containing an oxygen atom. The specific substituents on the ring, such as the 3-butynyloxy group in 2-(3-Butynyloxy)tetrahydro-2H-pyran, influence the chemical behavior and reactivity of the molecule. The use of 1H NMR analysis in the study of tetrahydro-2-(2-propynyloxy)-2H-pyran reveals complex coupling patterns, including non-first order coupling and long-range coupling, which are indicative of the molecule's structural features .

Chemical Reactions Analysis

The reactivity of tetrahydropyran derivatives is influenced by the substituents attached to the ring system. For instance, the photolysis of 2,2-di-tert-butyl-6-(4,4-di-tert-butylbuta-1,3-dienyl)-2H-pyran leads to ring opening and the formation of a ketone . This suggests that similar derivatives, such as 2-(3-Butynyloxy)tetrahydro-2H-pyran, may also undergo photochemical reactions that result in significant structural changes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives can vary widely depending on their specific structure. For example, the fluorescence properties of 2,2-di-tert-butyl-6-(4,4-di-tert-butylbuta-1,3-dienyl)-2H-pyran have been studied, revealing its ability to fluoresce with a quantifiable quantum yield and lifetime in solvents like cyclohexane and acetonitrile . These properties are important for understanding the behavior of the compound in different environments and could be relevant for the analysis of 2-(3-Butynyloxy)tetrahydro-2H-pyran as well.

Scientific Research Applications

Synthesis and Chemistry Education

2-(3-Butynyloxy)tetrahydro-2H-pyran is used in synthetic chemistry as an illustrative example for teaching purposes. Its synthesis demonstrates key concepts like Markownikov Addition and the formation of THP-ether protecting groups. This compound also aids in introducing advanced NMR phenomena to students (Brisbois et al., 1997).

Organometallic Chemistry

The compound has applications in organometallic chemistry, such as in the synthesis of complexes with metals like Ru(II), Cu(I), and Hg(II). These complexes are characterized using techniques like NMR and molecular weight analyses, indicating its utility in studying metal-ligand interactions (Singh et al., 2001).

Catalysis and Organic Reactions

2-(3-Butynyloxy)tetrahydro-2H-pyran is involved in catalytic processes, particularly in reactions facilitated by rhodium catalysts. These reactions showcase the compound's role in the formation of dihydropyrans and ketoolefins, revealing its versatility in organic synthesis (Shikanai et al., 2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-(3-Butynyloxy)tetrahydro-2H-pyran have been isolated from seaweed and investigated for their antihypertensive activities. These compounds demonstrate significant potential as natural antioxidant and antihypertensive agents, highlighting the compound's relevance in drug discovery (Maneesh & Chakraborty, 2018).

Environmental Chemistry

The compound finds use in environmentally friendly chemistry, as seen in its role in a one-pot, multicomponent reaction catalyzed by Montmorillonite K10 clay. This reaction is a part of undergraduate laboratory projects, emphasizing its importance in green chemistry education (Dintzner et al., 2012).

Material Science

In material science, 2-(3-Butynyloxy)tetrahydro-2H-pyran is utilized in the synthesis of fullerene derivatives. Its reactions lead to the formation of open-cage fullerenes and various pyran-containing fullerene derivatives, indicating its utility in the development of novel materials (Yang et al., 2010).

Safety And Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-but-3-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZSNKJFOFAJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875820
Record name 2-(3-Butynyloxy)tetrahydro-2H-pyran
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Butynyloxy)tetrahydro-2H-pyran

CAS RN

40365-61-5
Record name 2H-Pyran, 2-(3-butynyloxy)tetrahydro-
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Record name 40365-61-5
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Record name 2-(3-Butynyloxy)tetrahydro-2H-pyran
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Synthesis routes and methods I

Procedure details

A solution of but-3-yn-1-ol (10.00 g, 143 mmol) in dichloromethane (310 mL) was treated with dihyropyran (18.10 g, 215 mmol) and pyridinium p-toluene sulfonate (3.60 g, 14.30 mmol). The reaction mixture was stirred at room temperature for 4 days. Water was added and the layers were partitioned. The organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated under reduced pressure. The crude material was purified by flash chromatography on silica gel using 1:1 ethyl acetate: heptane to give 21.57 g (98%) of the title compound. 1H NMR (CDCl3, 400 MHz) δ 4.65 (m, 1H), 3.90-3.80 (m, 2H), 3.60-3.50 (m, 2H), 2.50-2.45 (m, 2H), 1.95 (m, 1H), 1.90-1.80 (m, 1H), 1.79-1.10 (m, 1H), 1.65-1.50 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To but-3-yn-1-ol (40.0 g, 570.0 mmol) and 3,4-dihydro-2H-pyran (48.0 g, 570.0 mmol) in anhydrous dichloromethane (350 mL) was added pyridium p-toluenesulfonate (0.45 g, 1.80 mmol). The mixture was stirred at room temperature for 16 hours. Solvent was evaporated, and the residue was purified by vacuum distillation to give 2-but-3-ynyloxy-tetrahydro-pyran as a light yellow liquid. Yield: 60.0 g (68%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Name
pyridium p-toluenesulfonate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Butyn-1-ol (3) (7.0 g, 100 mmol) was dissolved in 50 mL dry ether, and the solution was cooled to 0°. A few crystals of p-toluenesulphonic acid were added, followed by dropwise addition of 9.24 g (110 mmol) of dihydropyran. The resulting solution was warmed to 20°, stirred for 16 hr, and extracted with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). The solution was dried (MgSO4), concentrated in vacuo, and distilled to give 7 (14.78 g, 96% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.24 g
Type
reactant
Reaction Step Three
Name
Yield
96%

Synthesis routes and methods IV

Procedure details

A solution of 3-butyn-1-ol (50 g, 1 equiv, 713 mmol), p-toluenesulfonic acid monohydrate (1.36 g, 0.01 equiv, 7.13 mmol), and dihydropyran (71.7 mL, 1.10 equiv, 785 mmol) in dichloromethane (500 mL) is stirred at 25° C. for 24 hours. Saturated sodium bicarbonate solution (500 mL) is then slowly added, and the mixture is extracted with dichloromethane (500 mL). The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is purified by vacuum distillation to afford the title compound (90 g, 82%): b.p.: 65° C., 1 mm Hg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
71.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods V

Procedure details

A solution of 3-butyn-1-ol (3.0 g, 0.042 mol) and 3,4-dihydropyran (4.20 g, 0.05 mol) in hexane (10 ml) (Bongini et. al., Synthesis, 618, 1979), is added to a suspension of Dowex (1.5 g) in hexane (10 ml) and the mixture is stirred for 1 hr at room temperature. The resin is filtered off and the solvent removed in vacuo. The crude residue is purified by flash chromatography using hexane/ethyl acetate (9:1, v/v) to give 3-butyn-1-yl tetrahydropyranyl ether (6.47 g, 97%) as a colorless liquid: Rf=0.25; Hexane/ethyl acetate (1:1, v/v) IR (film) ν3300 (C≡C--H), 2160 (C≡C); and 1H NMR (CDCl3) δ1.48 (m, 6H), 1.88 (t, J=3 Hz, 1H), 2.35 (m, 2H), 3.60 (m, 4H), 4.56 (br S, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
41
Citations
OS Alabi, OB Koleoso, AM Abiala - Nig J Pure & Appl Sci, 2019 - njpas.com.ng
The emergence of pathogens exhibiting multiple antibiotic resistance (MDR) is bringing a thwart to available chemotherapeutic agents thus the urgency in the search for bioactive …
Number of citations: 1 njpas.com.ng
C Cai, A Vasella - Helvetica chimica acta, 1996 - Wiley Online Library
Bromination of the monosilylated dialkynylated monomer 1a (Scheme 1), dimer 3 and tetramer 5 by N‐bromosuccinimide (NBS) in the presence of CF 3 COOAg gave 2, 4, and 6, …
Number of citations: 43 onlinelibrary.wiley.com
CD Roy, R Soundararajan, HC Brown - Monatshefte für Chemie-Chemical …, 2008 - Springer
Functionalized 2-alkyn-1-ylboronates were successfully prepared in good yields by reacting various acyclic and cyclic (iodomethyl)boronates with various alkynyllithium salts. Amongst …
Number of citations: 11 link.springer.com
S Schweizer, WM Tokan, PJ Parsons, A de Meijere - 2010 - Wiley Online Library
The cascade reaction modes and hence the outcomes of the palladium‐catalyzed oligocyclizations of various 2‐bromoalka‐1,(n+m+1)‐diene‐(n+1)‐yne substrates were found to be …
DJ Voaden, M Schwarz, RM Waters… - Journal of Agricultural …, 1984 - ACS Publications
(£)-6-Nonen-l-ol acetate is an ovipositional stimulant for the melon fly but is somewhat toxic as egg hatch is below the standard of comparison. Related compounds were obtained by …
Number of citations: 6 pubs.acs.org
Y Suhara, S Oka, A Kittaka, H Takayama… - Bioorganic & Medicinal …, 2007 - Elsevier
2-Arachidonoylglycerol (2-AG (1)) is an endogenous ligand for the cannabinoid receptors (CB1 and CB2). There is growing evidence that 2-arachidonoylglycerol plays important …
Number of citations: 18 www.sciencedirect.com
WM Tokan, FE Meyer, S Schweizer, PJ Parsons… - 2008 - Wiley Online Library
The outcomes and the mechanistic pathways of the palladium‐catalyzed Heck‐type cascade oligocyclizations of various 2‐bromoalkenediynes were explored with respect to the …
T Jigami, K Takimiya, T Otsubo… - The Journal of Organic …, 1998 - ACS Publications
The title selenocycle-fused tetrathiafulvalene derivatives (BES-TTF and DS-TTF) and tetraselenafulvalene derivative (BES-TSF) have been synthesized as novel electron donors, and …
Number of citations: 45 pubs.acs.org
SM Kelly - Liquid Crystals, 1993 - Taylor & Francis
The 5-n-alkyl-2-[4-(n-alkoxy)phenyl]pyrimidmes are essential components of most commercial chiral smectic C mixtures for electrooptic display devices based on ferroelectric effects. …
Number of citations: 32 www.tandfonline.com
AB Attygalle, GN Jham, A Svatoš, RTS Frighetto… - Bioorganic & medicinal …, 1996 - Elsevier
The major sex attractant emitted by Scrobipalpuloides absoluta females is shown to be (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate by a novel strategy involving the random reduction …
Number of citations: 82 www.sciencedirect.com

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